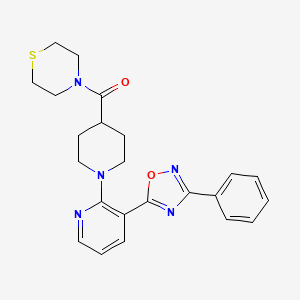

(1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(thiomorpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

In terms of targets, 1,2,4-oxadiazole derivatives have shown potential as anti-infective agents, having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

The mode of action of these derivatives often involves interactions with their targets that lead to changes in the targets’ functions . .

Biochemical pathways affected by these derivatives can also vary widely. For example, some 1,2,4-oxadiazole derivatives have been found to affect pathways related to bacterial and viral infections .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact a compound’s bioavailability.

The result of action, or the molecular and cellular effects of a compound’s action, can include a wide range of outcomes, from inhibiting the growth of bacteria or viruses to inducing apoptosis in cancer cells .

Finally, the action environment, or how environmental factors influence a compound’s action, efficacy, and stability, can also greatly impact a compound’s effectiveness. Factors such as pH, temperature, and the presence of other molecules can all affect how a compound interacts with its targets and carries out its functions .

Activité Biologique

The compound (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(thiomorpholino)methanone is a novel synthetic derivative that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 358.46 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The oxadiazole moiety is known for its ability to modulate enzyme activity and influence gene expression.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to altered cellular metabolism.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and neuronal excitability.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antioxidant Activity

Studies have demonstrated that derivatives containing the oxadiazole ring possess significant antioxidant properties. This is critical in mitigating oxidative stress-related damage in cells.

Anticancer Properties

Preliminary studies suggest that the compound may have anticancer effects by inducing apoptosis in cancer cell lines. This was observed through assays measuring cell viability and apoptosis markers.

Case Studies

Several studies have investigated the biological activity of related compounds with similar structural features:

- Antiplatelet Activity : A study reported that compounds with the oxadiazole structure exhibited potent antiplatelet activity, suggesting a potential therapeutic role in cardiovascular diseases .

- Antioxidant Studies : Research showed that oxadiazole derivatives demonstrated antioxidant effects superior to traditional antioxidants like ascorbic acid, indicating their potential use in preventing oxidative damage .

- Neuroprotective Effects : Another study highlighted the neuroprotective effects of similar compounds against neurodegenerative conditions, providing a rationale for further exploration of this compound in neurological disorders .

Research Findings

Recent findings from various studies provide insight into the pharmacological potential of this compound:

Table 2: Summary of Biological Activities

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds containing oxadiazole rings can exhibit significant anticancer activities. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Quinazoline derivatives with structural similarities have demonstrated promising anticancer effects, suggesting that this compound may also hold potential in oncology applications .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies involving related piperidine derivatives have shown effective inhibition against various microorganisms, suggesting that the oxadiazole and piperidine components may enhance antimicrobial activity. The synthesis of novel derivatives has led to promising lead molecules for further development in the fight against resistant bacterial strains .

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds related to (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(thiomorpholino)methanone:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa with MIC values indicating potent efficacy. |

| Study 2 | Identified GPBAR1 agonistic properties in related oxadiazole derivatives, suggesting potential for metabolic disease treatments. |

| Study 3 | Explored the synthesis and characterization of similar compounds, highlighting their potential as lead candidates for drug development. |

Propriétés

IUPAC Name |

[1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2S/c29-23(28-13-15-31-16-14-28)18-8-11-27(12-9-18)21-19(7-4-10-24-21)22-25-20(26-30-22)17-5-2-1-3-6-17/h1-7,10,18H,8-9,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRFVOOBMOGWBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCSCC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.